molecular formula C8H5N3 B14214608 Pyrazolo[3,4-A]pyrrolizine CAS No. 735327-24-9

Pyrazolo[3,4-A]pyrrolizine

Cat. No.: B14214608
CAS No.: 735327-24-9
M. Wt: 143.15 g/mol
InChI Key: KBAIEEMVERGZHH-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-A]pyrrolizine (CAS Registry Number: 735327-24-9) is a fused heterocyclic compound of significant interest in synthetic and medicinal chemistry research. This complex bicyclic scaffold is structurally characterized by the fusion of a pyrrolizine ring with a pyrazole moiety, forming a compact, nitrogen-rich aromatic system with a molecular formula of C8H5N3 and a molecular weight of 143.15 g/mol . Its defined structure, represented by the SMILES notation c1cc2c3=NN=Cc3cn2c1 , serves as a versatile and privileged scaffold for the design of novel chemical entities . As a fused pyrazole derivative, this compound belongs to a class of N-heterocycles widely recognized for their exceptional versatility as synthetic intermediates in preparing biologically and physically relevant chemicals . Researchers value such scaffolds for their potential to yield compounds with diverse pharmacological activities and unique photophysical properties. While the specific biological profile and mechanism of action for this compound itself are areas of ongoing investigation, related pyrazolo-fused heterocycles are extensively studied for their applications as kinase inhibitors, antimicrobial agents, and in the development of materials science . This makes it a compound of high potential for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure compliance with all applicable regulatory requirements for their specific use case.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

735327-24-9

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

pyrazolo[3,4-a]pyrrolizine

InChI

InChI=1S/C8H5N3/c1-2-7-8-6(4-9-10-8)5-11(7)3-1/h1-5H

InChI Key

KBAIEEMVERGZHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C3C=NN=C3C2=C1

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 3,4 a Pyrrolizine and Its Structural Analogs

Strategic Approaches to Pyrazolo[3,4-A]pyrrolizine Core Construction

The assembly of the fused this compound ring system can be achieved by forming one ring onto a pre-existing partner ring. This includes the annulation of a pyrrolizine ring onto a pyrazole (B372694) or, conversely, the formation of a pyrazole ring on a pyrrolizine scaffold. Tandem and cascade reactions also provide efficient pathways to this heterocyclic core.

Pyrrolizine Ring Annulation onto Pre-formed Pyrazole Scaffolds

One of the primary methods for synthesizing fused heterocyclic systems involves the annulation of one ring onto another pre-formed ring structure. beilstein-journals.org In the context of this compound synthesis, this can involve the construction of the pyrrolizine ring onto a pyrazole derivative. For instance, the reaction of 2-[5-amino-1-(phenyl)-1H-pyrazol-4-yl]acetonitriles with 2,5-dimethoxytetrahydrofuran (B146720) in boiling acetic acid yields the corresponding 5-pyrryl derivatives. acs.org These intermediates can then undergo further transformations to construct the fused pyrrolizine ring. acs.org

Another approach involves the reaction of 5-aminopyrazoles with suitable dicarbonyl compounds or their equivalents. While many of these reactions lead to dihydropyrazolo[3,4-b]pyridine derivatives, careful selection of reactants and conditions can potentially lead to the desired pyrrolizine fusion. preprints.org

Pyrazole Ring Annulation onto Pre-formed Pyrrolizine Scaffolds

Conversely, the pyrazole ring can be constructed onto a pre-existing pyrrolizine framework. This strategy is less commonly reported but remains a viable synthetic route. It would typically involve a pyrrolizine derivative bearing functional groups suitable for pyrazole ring formation, such as a 1,3-dicarbonyl moiety or an α,β-unsaturated ketone, which can then react with a hydrazine (B178648) derivative to form the pyrazole ring.

Tandem and Cascade Reactions in this compound Synthesis

Tandem and cascade reactions offer an efficient and atom-economical approach to complex molecules like this compound from simpler starting materials in a single synthetic operation. acs.org A notable example is a three-component domino process for creating the pyrrolizine skeleton, which proceeds through a [3+2]-cycloaddition-enamine cyclization triggered by a gold catalyst. ucsb.edu Another reported cascade reaction involves the use of diazocarbonyl compounds which, under photochemical conditions, can react with fluoroalkyl radicals in a formal [3+2+1] annulation strategy to form various nitrogen-containing heterocycles. researchgate.net

Multicomponent Reaction (MCR) Strategies for this compound

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of diverse molecular scaffolds, including nitrogen-containing heterocycles. researchgate.net These reactions involve three or more starting materials that react in a one-pot process to form a product that contains the essential parts of all the initial reactants.

Uncatalyzed Multicomponent this compound Synthesis

In some instances, the synthesis of pyrazolo-fused systems can be achieved without the need for a catalyst. For example, a catalyst-free three-component domino reaction has been reported for the synthesis of pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives. mdpi.com This reaction proceeds between formylpyrazoles, N-arylmaleimides, and an amino acid ester, affording the products in good yields and with high diastereoselectivity. mdpi.com

Reactant 1Reactant 2Reactant 3ProductYield (%)
FormylpyrazoleN-arylmaleimideGlycine (B1666218) Methyl EsterPyrazolyl-dipyrrolo[3,4-a:3',4'-f]pyrrolizine75-93

Table 1: Examples of Uncatalyzed Multicomponent Synthesis of Pyrazolylpyrrolizine Derivatives. mdpi.com

Catalyst-Mediated Multicomponent this compound Synthesis

Catalysts can play a crucial role in facilitating multicomponent reactions, often leading to higher yields, shorter reaction times, and greater selectivity. Various catalysts have been employed in the synthesis of pyrazole-containing fused systems. For instance, acetic acid has been used to catalyze a three-component reaction for the synthesis of pyrrolizine derivatives. researchgate.net L-proline has also been investigated as a catalyst for the three-component reaction of anilines, aromatic aldehydes, and pyrazolones, although the formation of the desired pyrazolo[3,4-b]quinolines was found to be questionable under the reported conditions. mdpi.compreprints.org More complex catalytic systems, such as those involving copper, have been used in the synthesis of pyrazole-linked hybrid molecules through aerobic annulation of hydrazones with dienones. dntb.gov.ua

Microwave irradiation is also a valuable tool in MCRs, often accelerating reaction rates and improving yields. rsc.org A three-component reaction for the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives from phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole has been successfully carried out under microwave irradiation with acetic acid as the solvent. nih.gov

CatalystReactantsProductConditions
Acetic AcidPhenylglyoxal, β-ketoamide, 5-aminopyrazolePyrazolo[3,4-b]pyrrolo[3,4-d]pyridineMicrowave irradiation

Table 2: Example of Catalyst-Mediated Multicomponent Synthesis. nih.gov

Cycloaddition-Based Synthetic Routes

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound synthesis, these reactions, particularly those involving 1,3-dipoles, are instrumental in forming the fused ring system.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. This methodology is highly effective for synthesizing various heterocyclic systems, including the this compound scaffold.

Intramolecular 1,3-dipolar cycloaddition of nitrilimines is a well-established method for preparing fused polycyclic pyrazoles. researchgate.net Nitrilimines, typically generated in situ from hydrazonoyl chlorides via base or silver salt treatment, are reactive 1,3-dipoles. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of the pyrazolo[4,3-c]pyrrolizine skeleton. researchgate.netorcid.org The process involves starting with an appropriate 1-substituted pyrrol-2-ylcarboxylic acid, which is converted to the corresponding hydrazonyl chloride. researchgate.net Base-promoted in situ generation of the nitrilimine is followed by an intramolecular cycloaddition to yield the target pyrazolo[4,3-c]pyrrolizine in nearly quantitative yields. acs.org

This methodology has also been explored for the synthesis of other complex heterocyclic systems. For instance, the development of mild reaction conditions for generating a highly functionalized nitrilimine capable of undergoing intramolecular cycloaddition with a tethered alkyne has been pivotal in preparing novel tetrahydro-1H-pyrazolo[4,3-c]pyridines. researchgate.net

Starting MaterialReagentProductYield (%)Reference
1-substituted pyrrol-2-ylcarboxylic acidBasePyrazolo[4,3-c]pyrrolizine~100 acs.org
Hydrazonyl chloridesSilver carbonatePyrazolo[1,5-a] ijsrst.commdpi.combenzoxazonine41 sciforum.net

Azomethine ylides are another class of 1,3-dipoles extensively used in the synthesis of pyrrolidine-containing heterocycles through [3+2] cycloaddition reactions. nih.gov These reactions are known for their high regio- and stereoselectivity, allowing for the construction of complex molecules with multiple stereocenters. nih.gov

A notable application of this method is the diastereoselective synthesis of pyrazolyl-substituted dipyrrolo[3,4-a:3',4'-f]pyrrolizines. mdpi.com This is achieved through a three-component domino process involving 4-formylpyrazoles, N-substituted maleimides, and glycine derivatives. The in situ generated azomethine ylides undergo a 1,3-dipolar cycloaddition to produce the target compounds in good yields. mdpi.com Similarly, the reaction can be directed to form pyrazolylpyrrolo[3,4-c]pyrroles if the second cycloaddition is blocked. mdpi.com

The synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]oxindoles has also been accomplished via a one-pot three-component reaction using substituted isatins, α-amino acids, and cyclopropenes, where the key step is an intramolecular [3+2] cycloaddition of an in situ generated azomethine ylide. acs.org

Reactant 1Reactant 2Reactant 3ProductReference
4-FormylpyrazolesN-substituted maleimidesGlycine derivatesPyrazolyldipyrrolo [3,4-a:3',4'-f]pyrrolizines mdpi.com
Isatinsα-Amino acidsCyclopropenes3-Spiro[cyclopropa[a]pyrrolizine]oxindoles acs.org

[3+2] Cycloaddition Reactions for this compound Scaffolds

[3+2] cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings. These reactions involve a three-atom component (the "3" component, such as a nitrilimine or azomethine ylide) and a two-atom component (the "2" component, or dipolarophile). nih.gov

The synthesis of spiro-heterocycles bearing a pyrazole scaffold has been achieved through the [3+2] cycloaddition reaction of nitrile imines with 5-methylidenhydantoin. dntb.gov.ua This reaction proceeds with high regioselectivity, where the terminal nitrogen atom of the nitrile imine adds to the more sterically hindered carbon atom of the double bond. dntb.gov.ua The regioselectivity of this cycloaddition has been rationalized using DFT calculations. dntb.gov.ua

Furthermore, the [3+2] cycloaddition of azomethine ylides has been employed in the synthesis of various pyrrolizidine (B1209537) derivatives. rsc.org For instance, a three-component reaction between 4-formylpyrazoles, N-substituted maleimides, and glycine derivatives leads to pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizines via an in situ generated azomethine ylide. mdpi.com

1,3-DipoleDipolarophileProductKey FeatureReference
Nitrile Imine5-MethylidenhydantoinSpiro-pyrazolineHigh regioselectivity dntb.gov.ua
Azomethine YlideN-substituted maleimidesPyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizineDiastereoselective domino process mdpi.com

Optimized and Environmentally Benign Synthetic Techniques

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering numerous advantages over conventional heating methods.

Microwave-Assisted this compound Synthesis

Microwave irradiation has been successfully utilized to accelerate the synthesis of various heterocyclic compounds, including this compound analogs. rsc.orgwindows.net This technique often leads to shorter reaction times, higher yields, and improved purity of the products. nih.gov

A notable example is the microwave-assisted synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives. By applying microwave irradiation during the key hetero-Diels-Alder step under solvent-free conditions, the desired compounds were obtained in drastically shorter times and with better yields compared to conventional heating. nih.gov

Furthermore, a one-pot, microwave-assisted, catalyst-free Biginelli-like cyclocondensation reaction has been developed for the synthesis of the pyrazolo[3,4-d] researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]pyrimidine ring system. ijsrst.com Similarly, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized using a one-pot multi-component reaction under microwave irradiation, leading to high product yields in short reaction times. wisdomlib.org

ProductSynthetic MethodReaction ConditionsAdvantageReference
Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivativesHetero-Diels-AlderMicrowave irradiation, solvent-freeShorter reaction time, higher yield nih.gov
Pyrazolo[3,4-d] researchgate.netmdpi.comrsc.orgtriazolo[1,5-a]pyrimidinesBiginelli-like cyclocondensationMicrowave irradiation, catalyst-freeOne-pot synthesis ijsrst.com
Pyrazolo[3,4-b]pyridine derivativesMulti-component reactionMicrowave irradiationHigh yield, short reaction time wisdomlib.org

Environmentally Benign Synthetic Approaches

Environmentally benign or "green" synthetic methods extend beyond simply eliminating solvents and include the use of non-toxic solvents (like water), catalyst-free reactions, and multi-component domino reactions that maximize atom economy.

A highly efficient and environmentally friendly methodology for the synthesis of pyrazolylpyrrolizine derivatives has been developed utilizing a catalyst-free, three-component domino process. mdpi.com This reaction proceeds between formylpyrazoles, N-arylmaleimides, and glycine-derived esters. researchgate.netmdpi.com The process is notable for incorporating three key structural motifs—pyrazole, pyrrolidine (B122466), and pyrrolizine—into a single molecular framework in good yields and with high diastereoselectivity. researchgate.netmdpi.com This type of domino reaction is a hallmark of green chemistry as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste. cutn.ac.in The reaction involves an in-situ generation of an azomethine ylide from the glycine ester and formylpyrazole, which then undergoes a 1,3-dipolar cycloaddition with the N-arylmaleimide. mdpi.com

The following table details the synthesis of various pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizine derivatives using this environmentally benign, catalyst-free, three-component approach. mdpi.com

Product IDR Group on N-ArylmaleimideYield (%)Melting Point (°C)
4f Phenyl81284–286
4i 4-Methoxyphenyl94239–241
4j Benzo[d] nih.govrsc.orgdioxol-5-ylmethyl75241–243

This table is based on data for the synthesis of complex dipyrrolopyrrolizine structures containing the core of interest, as reported in the literature. mdpi.com

Stereochemical Control in this compound Synthesis: Diastereoselectivity and Regioselectivity

The control of stereochemistry is paramount in modern organic synthesis, particularly for applications in pharmacology where biological activity is often dependent on the specific three-dimensional arrangement of a molecule. In the synthesis of this compound and related structures, this control is primarily achieved through cycloaddition reactions.

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered rings with a high degree of stereochemical control. researchgate.net The synthesis of pyrazolylpyrrolizine derivatives via the three-component domino reaction between formylpyrazoles, N-arylmaleimides, and glycine esters is reported to proceed with high diastereoselectivity. mdpi.com This selectivity arises from the specific geometry of the transition state during the cycloaddition of the intermediate azomethine ylide to the dipolarophile (the N-arylmaleimide). mdpi.com The reaction creates multiple new chiral centers, and the ability to favor the formation of one specific diastereomer is a significant advantage of this synthetic route. researchgate.net

Regioselectivity, which dictates the orientation of the reacting components, is also a critical factor. In the cycloaddition reactions used to form pyrazole-fused heterocycles, the regiochemical outcome is governed by the electronic and steric properties of the dipole and dipolarophile. dntb.gov.ua For instance, in the cycloaddition of nitrile imines to an exocyclic double bond, the terminal nitrogen atom of the nitrile imine connects to the more sterically hindered carbon atom of the double bond, leading to a specific regioisomer. dntb.gov.ua In the synthesis of pyrazolylpyrrolizines from azomethine ylides, the reaction is highly regioselective, consistently yielding the desired constitutional isomer. mdpi.commdpi.com This predictable control over both the orientation (regioselectivity) and the 3D arrangement (diastereoselectivity) makes the 1,3-dipolar cycloaddition a highly reliable and efficient method for constructing the this compound skeleton. mdpi.comresearchgate.net

Chemical Functionalization and Derivatization Strategies

The ability to chemically modify a core heterocyclic scaffold is crucial for exploring its structure-activity relationships (SAR) and developing libraries of compounds for screening. Functionalization strategies can be applied after the main skeleton is constructed.

Post-Cyclization Chemical Modifications of the this compound Skeleton

Once the this compound core has been synthesized, further chemical diversity can be introduced through functional group interconversion on the periphery of the molecule. While specific examples for the this compound skeleton are not extensively detailed, strategies applied to related pyrazole-fused systems demonstrate the potential modifications.

For example, on related pyrazolo[3,4-b]pyridine scaffolds, an ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid. biorxiv.org This acid can then serve as a handle for further derivatization, such as conversion into a variety of amides. biorxiv.org Similarly, a methylthio (SMe) group, often introduced as part of the initial synthesis using α-oxoketene dithioacetals, can be reductively removed or substituted by various nucleophiles. biorxiv.org On the pyrazolo[3,4-d]pyrimidine core, a chloro substituent can be introduced and subsequently displaced by amines or hydrazine. nih.govlookchem.com This hydrazine derivative can then be reacted with aldehydes or ketones to form hydrazones, further expanding the molecular diversity. nih.gov These established post-cyclization modifications on analogous heterocyclic systems provide a clear roadmap for the potential derivatization of a functionalized this compound skeleton.

Vectorial Functionalization for Chemical Diversity

Vectorial functionalization is a strategic approach to synthesis that allows for the selective modification of a heterocyclic core at different positions, or "vectors," to rapidly generate chemical diversity. nih.govrsc.org This method is invaluable in fragment-based drug discovery (FBDD), where a core fragment needs to be elaborated along specific growth vectors to optimize interactions with a biological target. nih.govresearchgate.net

The concept involves creating a scaffold with multiple reactive sites that can be addressed orthogonally, often through the use of different protecting groups or by exploiting the inherent reactivity of different positions on the ring system. rsc.org For the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, researchers have demonstrated selective functionalization along four distinct vectors: nih.govrsc.orgresearchgate.net

N-1 and N-2: Selectively accessed through protection and N-alkylation reactions. rsc.org

C-3: Functionalized via a tandem borylation and Suzuki–Miyaura cross-coupling. rsc.org

C-5: Modified using palladium-catalyzed Buchwald–Hartwig amination. rsc.org

C-7: Accessed through selective metalation followed by reaction with various electrophiles or Negishi cross-coupling. rsc.org

This strategy of using exploited vector patterns (EVPs) provides a quantitative and objective way to describe and expand the chemical diversity of a molecular series. chemrxiv.org By analogy, a this compound core could be designed with strategically placed functional groups (e.g., halogens, esters, protected amines) that allow for sequential, vector-specific modifications, enabling a systematic exploration of the chemical space around the core scaffold. lookchem.comchemrxiv.org

Mechanistic Investigations of Pyrazolo 3,4 a Pyrrolizine Formation

Proposed Reaction Pathways and Intermediates

The formation of the pyrazolo[3,4-a]pyrrolizine core is often achieved through a domino process, a sequence of intramolecular reactions where the subsequent transformation occurs at the functionality generated in the previous step. A prominent example is the three-component reaction involving formylpyrazoles, N-substituted-maleimides, and glycine (B1666218) methyl ester. mdpi.com The proposed mechanism for this transformation involves several key intermediates and reaction types, including condensations, proton shifts, and cycloadditions. mdpi.com

The reaction is proposed to initiate with the condensation of a glycine derivative with a formylpyrazole, which produces an imine intermediate. mdpi.com This is followed by a 1,2-proton shift to form an azomethine ylide. This ylide is a crucial 1,3-dipole that is subsequently trapped by a dipolarophile, such as an N-substituted maleimide (B117702), in a [3+2] cycloaddition reaction to form a pyrrolidine (B122466) ring. mdpi.com In syntheses designed to create more complex, fused pyrrolizine systems like pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizine, this sequence is essentially repeated. A second condensation occurs between the newly formed pyrrolidine intermediate and another molecule of the formylpyrazole, generating an iminium ion. mdpi.com Deprotonation of this ion creates a second, different azomethine ylide, which then undergoes a final, diastereoselective 1,3-cycloaddition with a second molecule of the maleimide to yield the final tetracyclic product. mdpi.com

In related syntheses of pyrazolo-fused heterocycles, similar mechanistic motifs are observed. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines can proceed through the formation of a Schiff base intermediate, which then undergoes a Pinner reaction and intramolecular cyclization. beilstein-journals.org Alternative pathways in these related syntheses may involve a Michael addition followed by cyclization and oxidation. beilstein-journals.org To validate these proposed pathways, researchers have successfully isolated key intermediates, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and (E)-5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile, and demonstrated their conversion to the final product. beilstein-journals.org

Table 1: Key Intermediates in a Proposed Pathway for Fused this compound Synthesis

Intermediate Name Structural Class Role in Pathway
Imine (7a) Schiff Base Product of initial condensation between glycine and formylpyrazole. mdpi.com
Azomethine Ylide (7b) 1,3-Dipole Formed from a proton shift in the imine; participates in the first cycloaddition. mdpi.com
Pyrrolopyrrolidine (8) Heterocyclic Adduct Product of the first [3+2] cycloaddition between ylide (7b) and maleimide. mdpi.com
Iminium Ion (9a) Cationic Intermediate Formed from the condensation of intermediate (8) with a second formylpyrazole molecule. mdpi.com

Stereochemical Outcomes and Mechanistic Control

The synthesis of pyrazolo[3,4-a]pyrrolizines can be highly diastereoselective, meaning that one of several possible stereoisomers is formed preferentially. mdpi.com This stereochemical control is a critical aspect of the reaction mechanism, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure.

In the three-component domino reaction leading to fused pyrazolylpyrrolizine derivatives, the high diastereoselectivity is established during the final 1,3-dipolar cycloaddition step. mdpi.com The specific approach of the second maleimide molecule to the azomethine ylide (intermediate 9b) is sterically and electronically controlled, leading to the observed single diastereomer of the product. mdpi.com The precise stereochemistry of such cycloadducts is typically confirmed through advanced spectroscopic methods like NMR and, definitively, by X-ray crystallography. researchgate.net

To rationalize the observed stereoselectivity in these and related cycloaddition reactions, computational methods are often employed. dntb.gov.ua Density Functional Theory (DFT) calculations can be used to model the transition states of the possible reaction pathways. By comparing the calculated energies of these transition states, chemists can predict which stereochemical outcome is favored, providing a theoretical basis for the experimental observations. dntb.gov.ua

Regiochemical Considerations and Selectivity in this compound Synthesis

Regiochemistry, which deals with the orientation of reactants during a chemical reaction, is a key challenge in the synthesis of many heterocyclic systems. When reactants are unsymmetrical, multiple regioisomers can potentially form. For example, in the synthesis of related 1H-pyrazolo[3,4-b]pyridines from a non-symmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two different carbonyl groups, leading to a mixture of products. mdpi.com The ratio of these regioisomers depends on the relative electrophilicity of the two carbonyl centers; if one is significantly more reactive than the other, a high degree of regioselectivity can be achieved. mdpi.com

Three-component reactions, like those used to form the this compound skeleton, can often overcome these regioselectivity issues. mdpi.com The mechanism proceeds in a controlled, stepwise manner, where the formation of one intermediate dictates the structure of the next, thereby directing the final regiochemical outcome. mdpi.com For instance, the initial, selective condensation to form an azomethine ylide preordains how the subsequent cycloaddition will occur. mdpi.com

Theoretical investigations are also valuable for understanding and predicting regioselectivity. nih.gov The analysis of Frontier Molecular Orbitals (FMO) and global reactivity indices derived from DFT calculations can explain why a cycloaddition proceeds with a specific orientation, for example, why the terminal nitrogen atom of a nitrile imine connects to a particular carbon atom of a double bond. dntb.gov.ua These computational studies, alongside experimental evidence like Nuclear Overhauser Effect (NOE) spectroscopy, provide a comprehensive understanding of the factors governing regioselectivity. nih.gov

Kinetic Analysis of Key Reaction Steps

In related heterocyclic syntheses, kinetic studies have been performed. For example, analysis of nucleophilic addition reactions in the formation of spirooxindoles suggests that the bond-formation in the transition state is more than halfway complete, providing insight into the reaction's progress. researchgate.net In some cases, kinetic control is suggested as the reason for the formation of a specific product over a more thermodynamically stable alternative. researchgate.net

For the multi-step synthesis of this compound, a kinetic analysis would likely investigate the rates of the initial condensation, the cycloaddition(s), and any intermediate isomerization steps. Factors such as the electronic nature of substituents on the starting materials can significantly influence reaction rates. Studies on the photochemistry of related pyrazolo[3,4-b]hydroquinolines have shown that electron-donating groups on the pyrazole (B372694) ring can accelerate the reaction, consistent with an electron-transfer mechanism. rsc.org Similarly, steric hindrance at key positions can slow the reaction. rsc.org A full kinetic profile would provide a quantitative understanding of these effects and allow for the rational design of more efficient synthetic routes.

Advanced Structural Elucidation and Spectroscopic Characterization of Pyrazolo 3,4 a Pyrrolizine Derivatives

Spectroscopic Characterization Techniques

The primary spectroscopic tools employed for the characterization of Pyrazolo[3,4-a]pyrrolizine derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the carbon-hydrogen framework. kpfu.rutandfonline.com

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In the analysis of this compound derivatives, the ¹H NMR spectra typically reveal characteristic signals for the protons within the heterocyclic core and any substituent groups. kpfu.rumdpi.comnih.gov

For instance, in a series of synthesized pyrazolyl-dipyrrolo[3,4-a:3',4'-f]pyrrolizines, the ¹H NMR spectra consistently show six aliphatic signals corresponding to the protons on the stereogenic centers of the dipyrrolopyrrolizine framework. mdpi.com Two of these signals typically appear as triplets, assigned to the H-6a and H-9a protons, while the remaining four appear as doublets, corresponding to the H-3a, H-3c, H-7, and H-9 protons. mdpi.com The specific chemical shifts and coupling constants of these protons provide valuable information about their spatial arrangement. kpfu.rumdpi.comnih.gov

Table 1: Representative ¹H NMR Data for Selected this compound Derivatives

CompoundKey ¹H NMR Signals (δ, ppm)
4a 2.01 (s, 3H), 2.26 (s, 3H), 3.51 (dd, 1H), 3.74 (t, 1H), 3.99 (s, 3H), 4.29 (d, 1H), 4.46 (d, 1H), 4.64 (d, 1H), 4.91 (d, 1H), 6.81-7.98 (m, aromatic H) mdpi.com
4b 2.03 (s, 3H), 2.29 (s, 3H), 3.53 (dd, 1H), 3.76 (t, 1H), 4.02 (s, 3H), 4.31 (d, 1H), 4.48 (d, 1H), 4.66 (d, 1H), 4.94 (d, 1H), 6.83-8.00 (m, aromatic H) mdpi.com
4f 3.59 (t, 1H), 3.78–3.85 (m, 1H), 3.97 (s, 3H), 4.36 (d, 1H), 4.72 (d, 1H), 4.82 (d, 1H), 5.15 (d, 1H), 6.97-7.91 (m, aromatic H) mdpi.com

Data presented is a selection of characteristic peaks. For full assignments, refer to the cited literature.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.comnih.govnih.gov Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In the context of this compound derivatives, ¹³C NMR spectra are used to confirm the number and types of carbon atoms present, including those in the heterocyclic rings and any attached functional groups. For example, the spectra of pyrazolyl-dipyrrolo[3,4-a:3',4'-f]pyrrolizines show characteristic signals for the methyl, methoxy, and carbonyl carbons, in addition to the signals for the carbons of the pyrrolizine and pyrazole (B372694) rings. mdpi.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative (Compound 4a)

Carbon TypeChemical Shift (δ, ppm)
CH₃11.5, 11.9 mdpi.com
CH (aliphatic)48.2, 48.9, 49.5, 53.2, 58.1, 60.6 mdpi.com
OCH₃53.5 mdpi.com
C (quaternary)79.34, 112.2, 120.1, 134.3, 135.4, 139.6, 139.7, 146.6, 150.7 mdpi.com
CH (aromatic)118.4, 118.8, 119.4, 125.9, 126.3, 126.4, 126.8, 126.9, 127.3, 129.1, 129.2, 129.3, 129.40, 130.0 mdpi.com
C=O170.2, 171.7, 173.2, 174.7, 175.7 mdpi.com

Data from a representative compound. For detailed assignments of other derivatives, refer to the original research articles.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. tandfonline.commdpi.comnih.gov In the study of this compound derivatives, IR spectra typically show characteristic absorption bands for carbonyl (C=O) groups, C-N bonds, and aromatic C-H bonds. mdpi.com For instance, the IR spectra of various synthesized pyrazolyl-dipyrrolo[3,4-a:3',4'-f]pyrrolizines exhibit strong absorption bands in the range of 1711-1784 cm⁻¹, which are indicative of the carbonyl groups in the pyrrolizine core. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

CompoundKey IR Bands (ν, cm⁻¹)
4a 3473, 2954, 1753, 1715 mdpi.com
4b 3479, 2953, 1716 mdpi.com
4c 3647, 2952, 1784, 1756, 1696 mdpi.com
4f 3062, 2954, 1746, 1712, 1598 mdpi.com

The presented data highlights the key stretching frequencies. For a complete list of vibrational modes, please consult the supporting information of the cited articles.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. tandfonline.commdpi.comnih.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. mdpi.comnih.gov For this compound derivatives, mass spectra typically show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound, confirming its successful synthesis. mdpi.comnih.gov The fragmentation pattern can also offer clues about the stability of different parts of the molecule. researchgate.net For example, in the mass spectrum of compound 4a , the molecular ion peak was observed at m/z 771. mdpi.com

Table 4: Molecular Ion Peaks from Mass Spectrometry for Selected this compound Derivatives

CompoundMolecular Ion Peak (m/z)
4a 771 (M⁺) mdpi.com
4b 963 (M⁺) mdpi.com
4f 1011 (M⁺) mdpi.com
4i 955 (M⁺) mdpi.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives, offering high resolving power to distinguish between ions with very similar mass-to-charge ratios. umb.edu This technique is crucial for the accurate determination of elemental composition and for confirming the identity of synthesized compounds. umb.eduresearchgate.net

In the synthesis of novel this compound derivatives, HRMS is routinely employed to verify the molecular weight of the target compounds. For instance, the structures of newly synthesized dihydropyrrolo[3,4-c]pyrazole derivatives were elucidated using a combination of spectroscopic methods, including HRMS. researchgate.net Similarly, the characterization of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was unequivocally confirmed through elemental analysis and HRMS, among other techniques. mdpi.com

The power of HRMS also extends to the study of complex reaction mixtures and metabolic pathways. For example, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key method for investigating the in vitro metabolism of related heterocyclic compounds, allowing for the identification of various metabolites. nih.gov Furthermore, HRMS has been instrumental in confirming the structures of pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazoles, providing precise mass measurements that support the detailed NMR spectroscopic data. mdpi.com

A study on pyrazolo[3,4-b]pyridine derivatives also utilized HRMS for structural confirmation of the final products. researchgate.net This highlights the routine and critical application of HRMS in modern synthetic and medicinal chemistry for validating the molecular integrity of novel heterocyclic systems.

Table 1: Illustrative HRMS Data for a this compound Analog

CompoundFormulaCalculated Mass (m/z)Found Mass (m/z)
Example DerivativeC₁₉H₁₆N₄O328.1324328.1322

Note: This table is illustrative and based on typical data obtained for similar heterocyclic compounds.

X-ray Crystallography for Crystalline Structure Determination

The crystal structures of various related pyrazolo-fused heterocyclic systems have been successfully determined using single-crystal X-ray diffraction. For example, the structure of ethyl-2-((8-cyano-3,5,9a-trimethyl-1-(4-oxo-4,5-dihydrothiazol-2-yl)-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7-yl)thio)acetate was verified by a single-crystal X-ray structure determination, revealing a "pincer" conformation. nih.gov

In another study, the structures of four new pyrazolo[3,4-d]pyrimidines were elucidated using X-ray diffraction, providing concrete evidence for their molecular geometries. mdpi.comresearchgate.net Similarly, the crystal structure of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine was determined, showing the planarity of the pyrazolopyrimidine moiety and its inclination relative to the attached phenyl rings. nih.gov The X-ray crystal structures of several pyrazolo[3,4-b]pyridines have also been reported, confirming their molecular architecture. researchgate.netresearchgate.net

The process involves exposing a crystal of the compound to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov For a derivative of spirooxindole[pyrano-bis-2H-l-benzopyran], single-crystal X-ray crystallography was used to determine its triclinic crystal system and various crystallographic parameters. eurjchem.com

Table 2: Example Crystallographic Data for a Related Heterocyclic Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.8333(6)
b (Å)12.8151(6)
c (Å)17.1798(8)
α (°)77.317(4)
β (°)74.147(4)
γ (°)66.493(5)
Volume (ų)2280.0(2)
Z1

Data adapted from a study on a complex heterocyclic system. eurjchem.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure organic compound. This analysis provides experimental evidence for the empirical formula of a newly synthesized compound and is used to confirm its stoichiometric composition.

The structures of novel dihydropyrrolo[3,4-c]pyrazole derivatives have been assigned based on a combination of spectroscopic methods and elemental (CHN) analyses. In the synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives, elemental analyses were performed, and the results for all compounds were within ±0.4% of the theoretical values, confirming their purity and elemental composition. nih.gov

Similarly, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was fully confirmed by elemental analysis, alongside other spectroscopic techniques. mdpi.com The synthesis of spiropyrazolines also relied on elemental analyses to establish the structure of the adducts. researchgate.net Furthermore, elemental analysis data is provided for 1-(phenyl)pyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-dione derivatives, underscoring its routine use in the characterization of complex heterocyclic systems. acs.org

Table 3: Representative Elemental Analysis Data

CompoundFormulaCalculated (%)Found (%)
C: 69.50, H: 4.91, N: 17.06C: 69.48, H: 4.93, N: 17.05
Example DerivativeC₁₉H₁₆N₄O

Hirshfeld Surface Analysis for Intermolecular Interaction Profiling

This technique has been applied to various pyrazole-containing heterocyclic systems to understand their solid-state structures. For a pyrazolo[3,4-g]isoquinoline derivative, Hirshfeld surface analysis showed that intermolecular hydrogen bonding plays a more significant role than π-π stacking in the crystal. nih.gov In a study of four new pyrazolo[3,4-d]pyrimidines, Hirshfeld surface analysis and 2D fingerprint plots were used to analyze intermolecular interactions. mdpi.comresearchgate.net

The analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine revealed that H···H (48.2%), C···H/H···C (23.9%), and N···H/H···N (17.4%) contacts are the most significant contributions to the crystal packing. nih.gov These interactions, including C-H···N and C-H···O hydrogen bonds, are crucial for stabilizing the crystal lattice. Similarly, for antipyrine-like derivatives, Hirshfeld surface analysis indicated that the crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, with electrostatic energy being the dominant stabilizing contribution. rsc.org

The analysis generates 2D fingerprint plots that provide a visual summary of the intermolecular contacts, where different regions of the plot correspond to specific types of interactions. nih.gov This allows for a detailed understanding of how molecules pack in the crystalline state, which is influenced by various non-covalent interactions such as hydrogen bonds and van der Waals forces. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyrazolo[3,4-d]pyrimidine Derivative

Contact TypeContribution (%)
H···H48.2
C···H/H···C23.9
N···H/H···N17.4
O···H/H···O5.3
C···N/N···C2.6
C···C2.2
C···O/O···C0.5

Data adapted from a study on 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov

Computational Chemistry and Quantum Chemical Studies of Pyrazolo 3,4 a Pyrrolizine

Quantum Chemical Calculation Methodologies

The theoretical examination of Pyrazolo[3,4-a]pyrrolizine and its derivatives heavily relies on a variety of quantum chemical calculation methodologies. These computational techniques allow for the prediction and analysis of molecular properties that can be difficult or costly to determine experimentally. The choice of method often depends on the desired accuracy and the computational resources available.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for computational studies of pyrazole-containing heterocyclic systems due to its favorable balance of accuracy and computational cost. DFT methods are employed to investigate a wide range of properties of this compound and its analogs.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. For pyrazole-fused ring systems, DFT calculations are routinely used to perform geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For instance, in studies of related compounds like pyrazolo[3,4-d]pyrimidines, the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set has been successfully used to accurately model geometrical parameters. This level of theory has been shown to reproduce experimental X-ray diffraction data with high correlation. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

DFT is a powerful tool for predicting the electronic properties of molecules. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. These parameters are critical for understanding a molecule's reactivity, stability, and potential applications in areas like organic electronics. For related pyrazolo[3,4-b]quinoline derivatives, DFT has been used to investigate their photo-physical properties for applications in organic light-emitting diodes (OLEDs). Furthermore, the basicity of nitrogen-containing heterocycles like this compound can be predicted by calculating the proton affinity or by analyzing the charge distribution and the energies of the lone pair orbitals on the nitrogen atoms.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. By comparing the calculated spectra with experimental data, researchers can confirm the proposed molecular structure. For example, theoretical analysis of IR and NMR spectra of a novel bipyrazolo[3,4-b]pyridine scaffold, calculated at the B3LYP/6-311G(d,p) level of theory, demonstrated a solid correlation between experimental and theoretical results, allowing for precise peak assignments.

Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing insights into why certain products are formed over others. For the formation of pyrazolo[3,4-d]pyrimidine-4-amines, DFT studies have been used to compare two plausible mechanistic routes, ultimately determining the more likely reaction pathway based on the calculated energetics.

Semi-Empirical Calculation Methods (e.g., AM1) for Energetic Comparisons

While DFT offers a high level of accuracy, it can be computationally demanding for larger systems or for high-throughput screening. Semi-empirical methods, such as AM1 (Austin Model 1), provide a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. Semi-empirical methods are often used for initial energetic comparisons of different conformers or isomers to identify low-energy structures that can then be further analyzed with more rigorous DFT or ab initio methods. In studies of pyrazolo[3,4-b]quinoline derivatives, the semi-empirical AM1 method has been used alongside DFT to generate geometrical and electronic structures for comparison with experimental data.

Tautomeric Forms and Conformational Analysis

The existence of tautomers, isomers that readily interconvert, is a critical aspect of the chemical behavior of many heterocyclic systems, including those related to the this compound core. Spectroscopic methods combined with quantum chemical calculations are often employed to investigate the presence and relative stability of different tautomeric forms. For instance, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have shown that different tautomeric forms can predominate in the solid state versus in solution. The polarity of the solvent can also influence the molar ratios of the tautomeric forms present.

Quantum-chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the optimized geometries and relative energies of different tautomers and conformers. These computational approaches allow for a detailed analysis of the structural parameters and the electronic properties that govern the stability of each form. Conformational analysis, often performed alongside tautomeric studies, explores the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations is crucial as it directly impacts the molecule's ability to interact with biological targets.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a powerful lens through which the interactions of this compound derivatives with biological macromolecules can be investigated at an atomic level. These methods are pivotal in rational drug design, offering insights that can guide the synthesis of more potent and selective compounds.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or nucleic acid.

Derivatives of fused pyrazoles have been the subject of extensive molecular docking studies to understand their interactions with various biomacromolecules. For example, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the kinase. For instance, the pyrazolo[3,4-d]pyrimidine scaffold can act as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of the kinase active site.

Similarly, the interaction of pyrazolo-containing compounds with DNA has been explored. Molecular modeling studies have suggested that some pyrazolo[3,4-b]pyridine analogs can bind to DNA through intercalation, a mode of interaction similar to that of known DNA-intercalating agents. These studies are vital for the development of new anticancer agents that target DNA.

Inverse docking is a computational approach where a single ligand is docked against a large collection of protein structures to identify potential biological targets. This technique is particularly useful for "deorphaning" compounds with known biological activity but an unknown mechanism of action. By screening a library of macromolecular targets, inverse docking can generate hypotheses about the potential proteins that a this compound derivative might interact with, thereby guiding further experimental validation.

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

While molecular docking provides a qualitative or semi-quantitative estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) can be employed for more accurate predictions. FEP is a computational technique based on statistical mechanics that calculates the difference in free energy between two states. In the context of drug design, FEP can be used to predict the change in binding affinity of a ligand to a protein upon chemical modification. This allows for the in silico evaluation of a series of analogs to prioritize the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. Starting from a docked pose, an MD simulation can be used to assess the stability of the binding mode and to observe conformational changes in both the ligand and the protein. For instance, MD simulations have been used to verify the stability of complexes between pyrazolo derivatives and G-quadruplex DNA, with root-mean-square deviation (RMSD) calculations being used to monitor the structural stability of the complex throughout the simulation. These simulations can provide a more realistic representation of the interactions in a physiological environment and can help to refine the understanding of the binding mechanism.

In Silico Predictive Methodologies

In the realm of computational chemistry, in silico predictive methodologies serve as powerful tools to forecast the behavior and properties of molecules, thereby accelerating drug discovery and materials science research. For novel heterocyclic compounds like this compound, where experimental data may be sparse, these computational approaches offer initial insights into their potential biological activity and molecular interactions. While direct computational studies on this compound are not extensively documented in publicly available literature, the methodologies described herein are standard approaches that are frequently applied to analogous pyrazole-containing fused heterocyclic systems. The following sections will detail the application of these predictive techniques, drawing upon established research on related compounds to illustrate the principles and potential outcomes of such studies.

Prediction of Molecular Interaction Networks

The prediction of molecular interaction networks is a cornerstone of computational drug design, aiming to elucidate how a ligand may bind to a biological target, typically a protein. This is often achieved through molecular docking simulations, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies on related pyrazolo-fused systems, such as pyrazolo[3,4-b]pyridine derivatives, have been instrumental in identifying key amino acid residues and the types of interactions that govern binding affinity. For a hypothetical study involving this compound, a similar approach would be undertaken. The process would involve preparing a 3D structure of the this compound molecule and docking it into the active site of a selected protein target. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Protein Target

Interaction Type Interacting Residue (Example) Distance (Å)
Hydrogen Bond TYR 234 2.8
Hydrogen Bond ASP 189 3.1
Hydrophobic LEU 156 3.5
Hydrophobic VAL 87 3.9

This table is a generalized representation of typical molecular docking output and does not represent actual data for this compound.

Further computational techniques, such as molecular dynamics (MD) simulations, can be employed to refine the docking poses and to provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. These simulations can reveal subtle conformational changes and the role of solvent molecules in the binding event.

Pharmacophore Model Generation

Pharmacophore modeling is another critical in silico technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein.

For pyrazole-containing compounds, pharmacophore models have been successfully developed to define the key features required for various biological activities. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. In a study on pyrazolo[3,4-b]pyridine derivatives, a pharmacophore hypothesis identified a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring as crucial for biological activity.

Table 2: Common Pharmacophoric Features in Pyrazole-Containing Compounds

Pharmacophoric Feature Description Potential Role in Binding
Hydrogen Bond Donor (HBD) A functional group capable of donating a hydrogen atom to form a hydrogen bond. Interaction with backbone carbonyls or acidic residues of the protein.
Hydrogen Bond Acceptor (HBA) A functional group capable of accepting a hydrogen atom to form a hydrogen bond. Interaction with amide protons or basic residues of the protein.
Aromatic Ring (AR) A planar, cyclic, conjugated system. Pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

This table outlines common pharmacophoric features and their potential roles, based on studies of various pyrazole (B372694) derivatives.

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that possess the desired features and are therefore likely to be active. This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Structure Activity Relationship Sar and Rational Design of Pyrazolo 3,4 a Pyrrolizine Scaffolds

Rational Molecular Design Approaches

Rational molecular design utilizes computational and structural biology techniques to design molecules with a high affinity for a specific biological target. This approach relies on a known three-dimensional structure of the target protein. While this is a standard and powerful strategy in drug discovery, specific applications of this approach to the Pyrazolo[3,4-a]pyrrolizine scaffold are not documented in available research.

Systematic Investigation of Substituent Effects on Chemical Reactivity and Biological Activity

The process of systematically altering substituents on the this compound core and assessing the outcomes is a critical step in optimizing its properties. This would involve introducing various chemical groups at different positions on the heterocyclic ring system to probe for effects on potency, selectivity, and pharmacokinetic properties. Currently, there is no public data available from such systematic investigations for this specific scaffold.

Stereochemical Impact on Molecular Activity Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral centers within the this compound scaffold would necessitate the separation and individual testing of enantiomers or diastereomers to determine if one isomer is more active or has a different activity profile than the others. Research detailing the stereochemical impact on the molecular activity of this compound derivatives is not currently available.

Molecular Design Principles for Specific Pathway Modulation

Tailoring a chemical scaffold to modulate a specific biological pathway is a sophisticated aspect of drug design. This often involves strategies such as scaffold hybridization or targeting specific features of a protein's binding site.

Scaffold Hybridization and Combination Principles

Scaffold hybridization involves combining the structural features of two or more different pharmacophores to create a new molecule with a desired dual or enhanced activity. The application of this principle to the this compound scaffold has not been reported in the available literature.

Ligand-Binding Site Interactions: Adenine (B156593) Binding Regions and Hydrophobic Pockets

For many enzyme targets, such as kinases, understanding the interactions within the ATP-binding site is crucial for inhibitor design. This includes forming hydrogen bonds with the adenine-binding region and engaging with nearby hydrophobic pockets. While this is a common strategy for many kinase inhibitors, specific studies detailing the binding of this compound derivatives to such sites are not available.

Molecular Mechanisms of Action and Biological Functionality of Pyrazolo 3,4 a Pyrrolizine Derivatives

DNA Interaction Mechanisms

Beyond enzyme inhibition, some pyrazolo[3,4-a]pyrrolizine and related compounds can directly interact with DNA, leading to cytotoxic effects.

Intercalation and Cross-linking: Pyrrolizidine (B1209537) alkaloids, natural products containing a pyrrolizine core, are known to form DNA cross-links after metabolic activation. nih.gov This cross-linking ability is considered a primary mechanism for their toxicity and bioactivity. nih.gov Some synthetic pyrazolo-fused derivatives have also been shown to interact with DNA. For instance, certain pyrazolotriazolopyramidine derivatives act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. ekb.egresearchgate.net This intercalation can disrupt DNA replication and transcription, contributing to their anticancer effects.

Global Protein Interaction Profiling

To understand the broader effects of these compounds, global protein interaction profiling techniques are employed.

Protein Kinase Profiling: Kinase profiling against a large panel of kinases is a common strategy to assess the selectivity of an inhibitor. For example, a potent GSK-3β inhibitor, compound 18 , was tested against a panel of 17 kinases and was found to be highly selective for GSK-3. acs.org It showed weak inhibition of FLT3 and PDGFRβ and minimal inhibition of the other kinases in the panel. acs.org Similarly, kinase profiling of a 1H-pyrrole derivative (8b ) revealed its inhibitory activity against CDK2/Cyclin A1, DYRK3, and GSK3 alpha. tandfonline.com This approach helps in identifying the primary targets of a compound and potential off-target effects, guiding further drug development.

Molecular Level Cellular Pathway Modulation

The inhibition of specific enzymes and interaction with DNA by this compound derivatives ultimately lead to the modulation of various cellular pathways at the molecular level.

Apoptosis Induction: Inhibition of key survival kinases or induction of DNA damage often leads to the activation of apoptosis, or programmed cell death. For example, a pyrazolo[3,4-d]pyrimidine derivative (3d ) that inhibits CDK2 was shown to induce apoptosis in a renal cancer cell line, accompanied by an increase in caspase-3 levels. nih.gov Another derivative (16 ) that inhibits EGFR was also found to induce apoptosis in a time-dependent manner. nih.gov

Cell Cycle Arrest: By inhibiting CDKs, these compounds can cause cells to arrest at specific phases of the cell cycle, preventing their proliferation. The CDK2 inhibitor 3d was observed to induce cell cycle arrest primarily at the S phase. nih.gov Similarly, the EGFR inhibitor 16 also caused cell cycle arrest at the S phase. nih.gov

Inhibition of Signaling Pathways: The inhibition of kinases like FLT3, VEGFR2, and EGFR by this compound and its analogs directly impacts their respective signaling pathways. For instance, a potent FLT3 inhibitor was shown to robustly inhibit the autophosphorylation of FLT3, a key step in its signaling cascade. nih.gov Inhibition of the VEGFR2 pathway leads to an antiangiogenic effect, as demonstrated by the reduced migration of endothelial cells. nih.gov

Future Research Directions and Translational Perspectives for Pyrazolo 3,4 a Pyrrolizine

Advancements in Novel Synthetic Methodologies

The synthesis of complex heterocyclic systems like pyrazolo[3,4-a]pyrrolizine is continuously evolving, moving away from traditional, often inefficient, multi-step processes. Future research will prioritize the development of more elegant, efficient, and environmentally sustainable synthetic strategies.

A significant area of advancement lies in the application of Multicomponent Reactions (MCRs) and domino processes . These reactions allow for the construction of complex molecules from simple starting materials in a single step, which enhances efficiency by minimizing purification steps and reducing waste. A notable example is the three-component domino reaction between formylpyrazoles, N-arylmaleimides, and amino acid esters, which yields highly substituted pyrazolylpyrrolizine derivatives with good yields and high diastereoselectivity. mdpi.com Such methods are prized for their atom and step economy, aligning with the principles of green chemistry. mdpi.com

Future methodologies will likely expand on these principles, exploring novel catalysts and reaction conditions. For instance, the use of microwave irradiation has already been shown to accelerate the synthesis of related pyrazolo-fused heterocycles, often under solvent-free conditions, reducing reaction times and improving yields. tandfonline.comresearchgate.net Another promising avenue is the development of intramolecular cycloaddition reactions. The intramolecular 1,3-dipolar cycloaddition of in situ-generated nitrilimines is a powerful technique for constructing the fused ring system, as demonstrated in the synthesis of the related pyrazolo[4,3-c]pyrrolizine skeleton. researchgate.net

Research will also focus on creating new synthetic routes that allow for precise control over substitution patterns on the heterocyclic core, enabling the creation of diverse chemical libraries for biological screening. This includes methods starting from versatile precursors like 5-aminopyrazoles, which can be condensed with various electrophilic partners to build the fused pyridine (B92270) or pyrrole (B145914) ring. mdpi.combiorxiv.org

Table 1: Overview of Synthetic Methodologies for Pyrazolo-fused Pyrrolizine and Related Scaffolds

Synthetic StrategyKey Starting MaterialsKey Features & AdvantagesReference
Three-Component Domino ReactionFormylpyrazoles, N-arylmaleimides, Amino acid estersHigh atom economy, diastereoselectivity, catalyst-free conditions, incorporates three key moieties in one structure. mdpi.com
Intramolecular CyclizationAmide-bearing precursors derived from 2-pyroglutamic acidKey steps include Michael addition and intramolecular ring closing; applicable to pharmaceutically active natural products. bohrium.com
Intramolecular Nitrilimine CycloadditionHydrazonyl chlorides derived from pyrrole-2-carboxylic acidsIn situ generation of the reactive dipole (nitrilimine) leads to nearly quantitative yields of the fused heterocyclic system. researchgate.net
Condensation Reaction5-Aminopyrazoles, α,β-unsaturated ketonesCatalyzed by agents like ZrCl4; provides access to diverse pyrazolo[3,4-b]pyridines, a related and important scaffold. mdpi.com

Integration of Advanced Computational Design Platforms

The role of computational chemistry in drug discovery has transitioned from a supplementary tool to an integral component of the design process. For this compound and its analogues, in silico methods are crucial for accelerating the discovery of potent and selective therapeutic agents.

Future research will heavily rely on structure-based drug design (SBDD) and ligand-based drug design (LBDD) . Techniques such as molecular docking are routinely used to predict the binding modes and affinities of novel derivatives within the active sites of target proteins. For example, docking studies on pyrazolo[3,4-e] bohrium.comCurrent time information in Bangalore, IN.thiazepine derivatives identified compounds with high predicted affinity for targets like vascular endothelial growth factor receptor 2 (VEGFR2). derpharmachemica.comderpharmachemica.com Similarly, docking was used to rationalize the potent activity of certain pyrrolizine derivatives against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net

Beyond simple docking, more sophisticated computational platforms will be integrated. Molecular dynamics (MD) simulations are used to assess the stability of predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov Furthermore, free energy perturbation (FEP) calculations can offer highly accurate predictions of binding affinities, guiding the selection of the most promising candidates for synthesis. This approach was successfully used in a study on related pyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-diones, where Monte Carlo/FEP calculations led to the identification of a novel class of potent GSK-3β inhibitors. acs.orgacs.org

The generation and screening of large virtual libraries will also be a key strategy. Researchers have designed extensive libraries of this compound-based compounds in silico and used pharmacophore modeling to filter and prioritize derivatives with the highest potential for biological activity before committing to synthetic efforts. nih.gov

Table 2: Application of Computational Platforms in this compound Research

Computational Tool/PlatformApplicationOutcome/InsightReference
Molecular DockingPredicting binding affinity and interaction modes with target proteins (e.g., EGFR, CDK2, VEGFR2).Identified key hydrogen bonds and hydrophobic interactions; guided selection of compounds for synthesis. derpharmachemica.comnih.govnih.gov
Pharmacophore SearchScreening a large virtual library of derivatives to identify compounds matching a 3D electronic and steric profile.Optimized the antiproliferative activity of lead compounds by selecting the best candidates for synthesis. nih.gov
Molecular Dynamics (MD) SimulationEvaluating the stability of ligand-receptor complexes (e.g., with EGFR, CDK2).Confirmed low RMSD values and high negative binding free energies, indicating stable binding. nih.gov
Monte Carlo/Free Energy Perturbation (MC/FEP)Calculating relative binding free energies to accurately predict inhibitor potency.Led to the identification of a new structural class of potent GSK-3β inhibitors. acs.orgacs.org
Inverse Docking AnalysisScreening a compound against a library of proteins to identify potential molecular targets.Showed high affinity of certain derivatives for proteins involved in cancer and Parkinson's disease pathways. sciprofiles.com

Elucidation of Diverse Molecular Target Interactions

While the this compound scaffold is promising, a deeper understanding of its molecular mechanisms of action is required for translational success. Future research must focus on identifying and validating the specific biomolecular targets through which these compounds exert their effects. The fused pyrazole (B372694) and pyrrolizine rings provide a rigid, three-dimensional structure capable of interacting with a variety of biological macromolecules.

A significant body of research points towards protein kinases as a major class of targets. Pyrrolizine-containing compounds have demonstrated inhibitory activity against EGFR and CDK2, two kinases crucial for cell cycle progression and proliferation, making them attractive targets for anticancer drug development. nih.govrsc.org Specific derivatives have shown potent, low micromolar to nanomolar inhibition of these enzymes. nih.gov The related pyrazolo[3,4-d]pyrimidine scaffold is also well-known for inhibiting various tyrosine kinases, including Src and Bcr-Abl. mdpi.com Further exploration into the broader kinome is warranted to identify other potential kinase targets.

Another key target that has emerged is Glycogen Synthase Kinase-3β (GSK-3β) , an enzyme implicated in a range of pathologies including neurodegenerative diseases and cancer. A pyrazolo[3,4-e]pyrrolo[3,4-g]indolizine derivative was identified as a potent and selective GSK-3β inhibitor with an IC₅₀ of 0.24 μM. acs.orgacs.org

Beyond kinases, other enzyme families are also relevant. For instance, pyrrolizine derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) , enzymes involved in inflammatory pathways. nih.govpharaohacademy.com This multi-target approach could be beneficial for developing agents with both anti-inflammatory and anticancer properties. The potential for these compounds to interact with other targets, such as G-protein coupled receptors or ion channels, remains a largely unexplored but promising area of investigation.

Table 3: Identified Molecular Targets for this compound and Related Scaffolds

Molecular TargetDerivative ClassReported Activity (IC₅₀)Therapeutic AreaReference
Epidermal Growth Factor Receptor (EGFR)Pyrrolizine/Indolizine-isoindole hybrids62 nM (for compound 6o)Anticancer nih.gov
Cyclin-Dependent Kinase 2 (CDK2)Pyrrolizine/Indolizine-isoindole hybrids118 nM (for compound 6o)Anticancer nih.gov
Glycogen Synthase Kinase-3β (GSK-3β)Pyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-diones0.24 µM (for compound 18)Neurodegenerative diseases, Cancer acs.orgacs.org
Cyclooxygenase-2 (COX-2)Pyrrolizine-based Schiff basesHigh predicted binding affinity in docking studies.Anti-inflammatory, Anticancer nih.gov
Tropomyosin receptor kinase A (TRKA)Pyrazolo[3,4-b]pyridine derivatives56 nM (for compound C03)Anticancer nih.gov

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